
Phenyl (2-chloro-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl (2-chloro-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate is an organic compound characterized by its unique structure, which includes a phenyl group attached to a 2-chloro-1,1,2,2-tetrafluoroethoxy group and a difluoroacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (2-chloro-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate typically involves the reaction of phenol with 2-chloro-1,1,2,2-tetrafluoroethanol in the presence of a base, followed by esterification with difluoroacetic acid. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl (2-chloro-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloro-1,1,2,2-tetrafluoroethoxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenyl group can be oxidized to form phenolic derivatives.
Reduction Reactions: The difluoroacetate moiety can be reduced to form difluoroethanol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of phenolic compounds.
Reduction: Formation of difluoroethanol derivatives.
Wissenschaftliche Forschungsanwendungen
Phenyl (2-chloro-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of Phenyl (2-chloro-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The phenyl group may contribute to the compound’s ability to interact with hydrophobic pockets in proteins, while the difluoroacetate moiety can participate in hydrogen bonding and electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Phenyl (2-chloro-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate can be compared with other fluorinated compounds, such as:
2-Chloro-2,2-difluoroacetophenone: Similar in structure but lacks the tetrafluoroethoxy group, leading to different reactivity and applications.
Phenyl trifluoroacetate: Contains a trifluoroacetate moiety instead of difluoroacetate, resulting in different chemical properties and uses.
2,2,2-Trifluoroethyl phenyl ether: Similar ether linkage but with trifluoroethyl instead of tetrafluoroethoxy, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its combination of fluorinated groups and phenyl ring, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
83865-19-4 |
|---|---|
Molekularformel |
C10H5ClF6O3 |
Molekulargewicht |
322.59 g/mol |
IUPAC-Name |
phenyl 2-(2-chloro-1,1,2,2-tetrafluoroethoxy)-2,2-difluoroacetate |
InChI |
InChI=1S/C10H5ClF6O3/c11-9(14,15)10(16,17)20-8(12,13)7(18)19-6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
BFHKZYFCNHIBBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)C(OC(C(F)(F)Cl)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



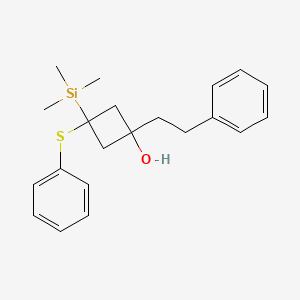
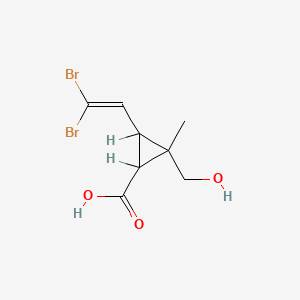
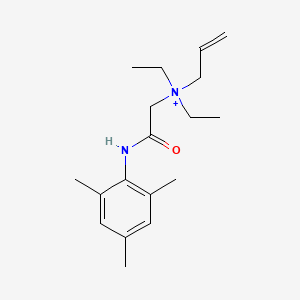


![1-[(Pyrrolidin-1-yl)methyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14421027.png)
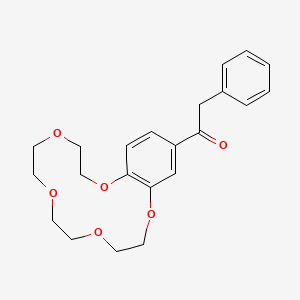
![2-[1-Hydroxy-4-(4-hydroxyphenyl)cyclohexyl]butanoic acid](/img/structure/B14421038.png)
![2-(2-Bromophenyl)-N-[2-(4-chlorophenyl)butan-2-yl]acetamide](/img/structure/B14421039.png)
![2,3,5,7,8-Pentaphenylpyrido[3,4-b]pyrazine](/img/structure/B14421043.png)
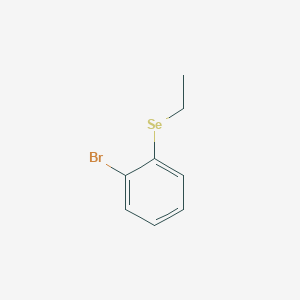
![2-[3-(1,3-Dithiolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14421050.png)
![(1R,5R,6R,9R,10R,12S,16R,18S,20R,22R,23S)-3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one](/img/structure/B14421054.png)
